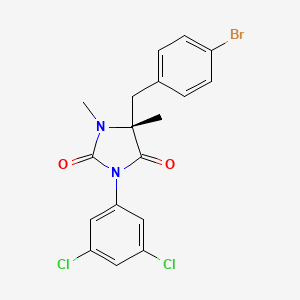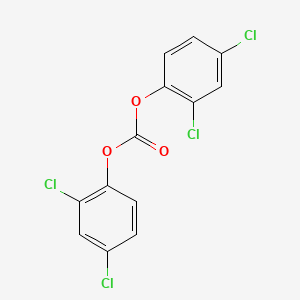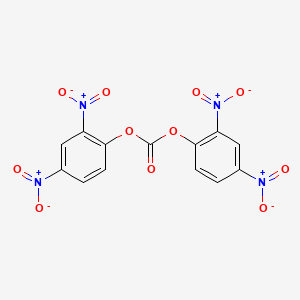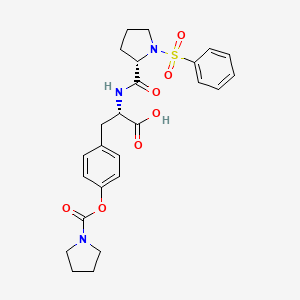
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOP is a novel antagonist of alpha9beta1/alpha4beta1 integrins. It rapidly mobilizes long-term multi-lineage reconstituting hematopoietic stem cells (HSC).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study conducted by Zareef, Iqbal, and Arfan (2008) explored the antimicrobial properties of compounds similar to the one . They successfully achieved novel cyclization of related butanoic acids to form compounds which were screened for antimicrobial activity. The compounds displayed a range of Minimum Inhibitory Concentration (MIC) values, suggesting potential in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).
Synthesis and Application in Organic Chemistry
Singh et al. (2013) demonstrated the use of a similar compound, derived from l-proline, as an efficient organocatalyst in the asymmetric Michael addition. This process facilitated the synthesis of various γ-nitro carbonyl compounds, suggesting potential applications in organic synthesis (Singh et al., 2013).
Use in Synthesis of Sulfonamides
Ajani et al. (2012) explored the synthesis of sulfonamide drugs containing similar structures. These compounds, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, exhibited significant antibacterial activity, highlighting their relevance in medicinal chemistry (Ajani et al., 2012).
Discovery of Inverse Agonists
Duan et al. (2019) discovered a new series of RORγt inverse agonists, which included compounds structurally related to the subject compound. These findings contribute to the field of medicinal chemistry, particularly in the development of selective, orally active drugs (Duan et al., 2019).
Eigenschaften
CAS-Nummer |
217453-20-8 |
|---|---|
Produktname |
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid |
Molekularformel |
C25H29N3O7S |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H29N3O7S/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31)/t21-,22-/m0/s1 |
InChI-Schlüssel |
MGKZYWCSUHALDJ-VXKWHMMOSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4 |
SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BOP; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



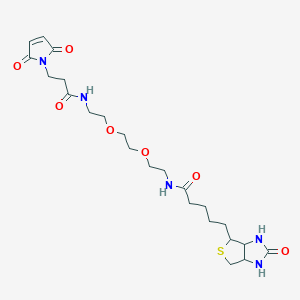
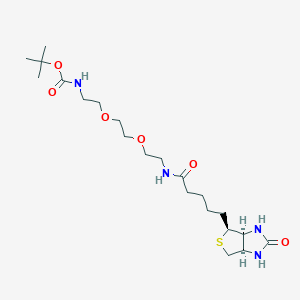

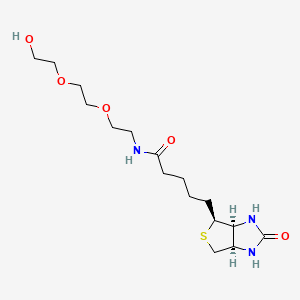
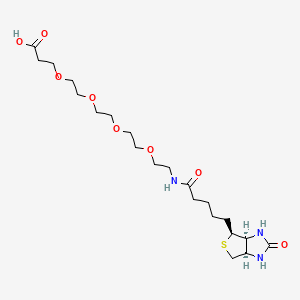
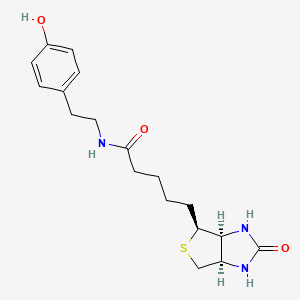
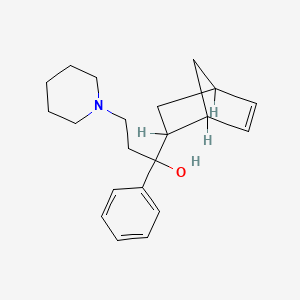
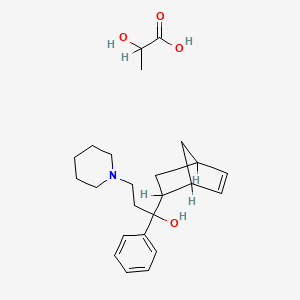
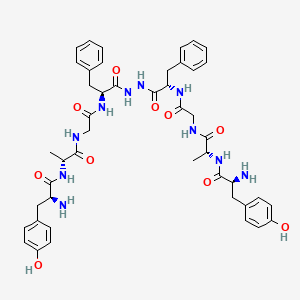
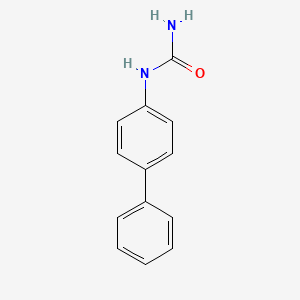
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
